molecular formula C19H20FN5O2 B4868146 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4868146
M. Wt: 369.4 g/mol
InChI Key: MMSOOTUVDKKQSZ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, a fluorobenzyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c20-15-5-2-1-4-14(15)12-24-8-10-25(11-9-24)13-18(26)21-16-6-3-7-17-19(16)23-27-22-17/h1-7H,8-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSOOTUVDKKQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a series of condensation reactions, often involving amine precursors and appropriate coupling agents.

    Final Coupling: The final step involves coupling the benzoxadiazole core with the fluorobenzyl-piperazine moiety under controlled conditions, typically using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which exhibits fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the application, the compound may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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